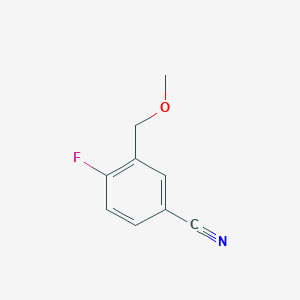

4-Fluoro-3-(methoxymethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-fluoro-3-(methoxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUBFWPHMCNSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Fluoro 3 Methoxymethyl Benzonitrile

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 4-Fluoro-3-(methoxymethyl)benzonitrile highlights several key precursors, with the most direct route involving the modification of a pre-functionalized benzonitrile (B105546) core.

Synthesis from 4-Fluoro-3-(hydroxymethyl)benzonitrile (B1438225)

The most straightforward and common synthetic route to this compound originates from its corresponding benzyl (B1604629) alcohol derivative, 4-Fluoro-3-(hydroxymethyl)benzonitrile. sigmaaldrich.comsigmaaldrich.comchemsrc.com This approach simplifies the synthesis to a single functional group transformation: the etherification of a primary alcohol. The conversion of the hydroxymethyl group (-CH₂OH) into a methoxymethyl ether (-CH₂OCH₃) is a well-established transformation in organic synthesis. wikipedia.org This method is advantageous due to the commercial availability of the starting alcohol. sigmaaldrich.comsigmaaldrich.com The reaction typically involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a methoxymethylating agent. wikipedia.org

Exploration of Fluorinated Benzonitrile Derivatives as Starting Materials

Alternative synthetic strategies involve starting from other fluorinated benzonitrile derivatives that require more extensive modification. These routes offer flexibility if the primary precursor, 4-Fluoro-3-(hydroxymethyl)benzonitrile, is not readily accessible.

Key alternative precursors include:

4-Fluoro-3-halobenzonitriles: Compounds such as 4-fluoro-3-bromobenzonitrile or 4-fluoro-3-chlorobenzonitrile serve as versatile starting points. The halogen atom can be converted into the methoxymethyl group through various methods, including metal-halogen exchange followed by functionalization or through transition-metal-catalyzed cross-coupling reactions.

4-Fluoro-3-formylbenzonitrile: This aldehyde can be reduced to the corresponding 4-fluoro-3-(hydroxymethyl)benzonitrile using standard reducing agents like sodium borohydride (B1222165), which is then etherified as described previously.

Multi-fluorinated Benzonitriles: Starting materials like 3,4-difluorobenzonitrile (B1296988) could potentially be used, involving a selective nucleophilic substitution of one fluorine atom. However, achieving the desired regioselectivity for the introduction of the methoxymethyl group can be challenging.

The synthesis of various fluorinated benzonitriles often involves halogen exchange (Halex) reactions, where a chloro-substituted benzonitrile is converted to its fluoro-analogue using a fluoride (B91410) salt like potassium fluoride (KF). researchgate.netgoogle.comgoogle.com Another approach involves the cyanation of a corresponding bromo-substituted precursor using copper cyanide. prepchem.com

Advanced Synthetic Routes and Reaction Conditions

More advanced methodologies provide powerful tools for constructing the this compound scaffold, enabling precise control over regiochemistry and functional group introduction.

Etherification and Alkylation Strategies for Methoxymethyl Group Introduction

The introduction of the methoxymethyl group onto the 4-fluoro-3-(hydroxymethyl)benzonitrile core is typically achieved via etherification, a class of reactions that forms an ether linkage. This is often accomplished through a variation of the Williamson ether synthesis.

The general strategy involves activating the hydroxyl group to make it a better nucleophile, usually by converting it to an alkoxide with a base. This alkoxide then reacts with an electrophilic source of the methoxymethyl group. A common and effective reagent for this purpose is chloromethyl methyl ether (MOMCl). wikipedia.org The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) in the presence of a non-nucleophilic base to neutralize the HCl byproduct. wikipedia.org

| Reagent System | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 °C to room temperature | wikipedia.org |

| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature | organic-chemistry.org |

| Dimethoxymethane | Acid catalyst (e.g., H₂SO₄) | - | Acid-catalyzed reaction | wikipedia.org |

A patented method for a similar transformation involves reacting a halomethyl-substituted fluorobenzene (B45895) with an inorganic alkali in methanol (B129727), where methanol serves as both the solvent and the source of the methoxy (B1213986) group. google.com

Nucleophilic Aromatic Substitution Approaches within the Benzonitrile Scaffold

Nucleophilic aromatic substitution (SNAr) offers a powerful method for introducing atoms and functional groups onto an aromatic ring. nih.gov For this strategy to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. core.ac.uknih.gov

In the context of synthesizing this compound, an SNAr reaction could be employed to introduce the fluorine atom onto a pre-existing scaffold. For instance, a precursor like 4-chloro-3-(methoxymethyl)benzonitrile could undergo a halogen exchange (Halex) reaction. In this process, the chlorine atom is displaced by a fluoride ion from a source like spray-dried potassium fluoride in a high-boiling aprotic polar solvent. researchgate.netgoogle.com

The benzonitrile scaffold itself is well-suited for SNAr reactions. The cyano group (-C≡N) is strongly electron-withdrawing, and when positioned para to a leaving group like fluorine or chlorine, it strongly activates that position for nucleophilic attack. nih.govcore.ac.uk This principle underpins the reactions of many fluorinated aromatic compounds. researchgate.net

Directed Metalation and Subsequent Functionalization of Halogenated Benzonitriles

Directed metalation is a potent strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique typically involves the deprotonation of a specific site on the ring, guided by a directing metalation group (DMG), to form an organometallic intermediate (often an aryllithium compound). wikipedia.orgbaranlab.org This intermediate can then react with a suitable electrophile to introduce a new functional group.

While the cyano and fluoro groups are not classic DMGs, a related strategy, metal-halogen exchange, can be effectively used on a halogenated benzonitrile precursor. A robust synthetic route could begin with 3-bromo-4-fluorobenzonitrile.

The key steps in this approach are:

Metal-Halogen Exchange: The bromo-substituted precursor is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C). The lithium reagent selectively exchanges with the bromine atom, which is more reactive in this exchange than the fluorine atom, to generate a highly reactive 4-fluoro-3-lithiobenzonitrile intermediate. uwindsor.ca

Electrophilic Quench: The aryllithium species is then quenched with an appropriate electrophile. Reaction with formaldehyde (B43269) (HCHO) introduces the hydroxymethyl group, yielding 4-fluoro-3-(hydroxymethyl)benzonitrile. google.com

Etherification: The resulting alcohol is then etherified to give the final product, this compound, using the methods described in section 2.2.1.

This metalation-functionalization sequence provides a reliable and regiochemically precise method for installing the required C1 functionality at the C3 position of the 4-fluorobenzonitrile (B33359) core. google.comuwindsor.ca

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. While a direct documented synthesis of this compound using a palladium-catalyzed aryl-aryl bond formation as the key step is not prevalent in readily available literature, a plausible and efficient route can be designed based on well-established methodologies such as the Suzuki-Miyaura coupling.

A hypothetical, yet chemically sound, Suzuki-Miyaura coupling approach to synthesize the immediate precursor to this compound would involve the reaction of a suitably substituted aryl boronic acid or ester with an aryl halide. For instance, the coupling of a (4-cyano-2-fluorophenyl)boronic acid derivative with a halomethyl methyl ether synthon is not a standard approach. A more common strategy involves forming the main substituted benzene (B151609) ring first, followed by modification of a functional group to the nitrile.

However, to specifically address aryl-aryl bond formation leading to a related benzonitrile, a more relevant strategy would be the coupling of two aromatic fragments, one containing the nitrile and the other the remaining substituents. A plausible route could involve the Suzuki-Miyaura coupling of a boronic acid derivative of a fluorinated benzene with a bromo- or iodobenzonitrile.

A more direct and widely applicable method for introducing the cyano group is the palladium-catalyzed cyanation of an aryl halide. In this context, a suitable precursor, such as 4-bromo-1-fluoro-2-(methoxymethyl)benzene, could be subjected to cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.netrsc.org This approach is often preferred for its high functional group tolerance and milder reaction conditions compared to traditional methods like the Rosenmund-von Braun reaction. researchgate.net

A representative palladium-catalyzed cyanation reaction is outlined below:

Table 1: Illustrative Palladium-Catalyzed Cyanation for a Precursor to this compound

| Parameter | Condition |

| Aryl Halide | 4-Bromo-1-fluoro-2-(methoxymethyl)benzene |

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Solvent | Dimethylformamide (DMF) or Dimethylacetamide (DMAc) |

| Temperature | 80-120 °C |

| Reaction Time | 2-12 hours |

This table represents a generalized procedure based on established palladium-catalyzed cyanation methods. rsc.org Specific conditions would require experimental optimization.

The mechanism of this reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

Optimization of Synthetic Pathways for Research-Scale Production

The transition from a laboratory-scale synthesis to a more robust research-scale production (gram to kilogram scale) necessitates a thorough optimization of the synthetic pathway to ensure efficiency, reproducibility, and purity of the final compound. For the synthesis of this compound, particularly via a palladium-catalyzed coupling reaction, several key parameters must be considered.

Key Optimization Parameters for Research-Scale Production:

Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. While Pd₂(dba)₃/dppf is a common system, other catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and various phosphine (B1218219) ligands (e.g., XPhos, SPhos) might offer improved yields or lower catalyst loadings. sigmaaldrich.com For large-scale reactions, minimizing the amount of expensive palladium catalyst is a primary goal. beilstein-journals.org

Reaction Conditions: Temperature, reaction time, and the order of reagent addition can significantly impact the outcome of the reaction. researchgate.net For instance, adding the cyanide source to a pre-heated mixture of the other reagents has been shown to be crucial for achieving a robust and scalable process in palladium-catalyzed cyanations. researchgate.netacs.org Continuous flow reactors can also be employed to improve heat and mass transfer, leading to better control and potentially higher yields. beilstein-journals.orgsemanticscholar.org

Solvent and Base: The choice of solvent and base is interdependent and can influence catalyst activity and product solubility. Solvents like DMF, DMAc, toluene, and aqueous mixtures are commonly used. researchgate.netsigmaaldrich.com The use of surfactants like TPGS-750-M in water can enable reactions to be run under milder, more environmentally friendly conditions. acs.org

Purity of Starting Materials and Reagents: The purity of the starting aryl halide, organometallic reagent (in the case of cross-coupling), and cyanide source is paramount for achieving high yields and minimizing side reactions. sigmaaldrich.com

Work-up and Purification: Developing a scalable and efficient work-up and purification protocol is essential. This may involve optimizing extraction procedures, crystallization conditions, or chromatography methods to obtain the final product with the desired purity.

Table 2: General Optimization Strategies for Research-Scale Suzuki-Miyaura and Cyanation Reactions

| Parameter | Optimization Strategy | Rationale |

| Catalyst Loading | Screen different palladium precursors and ligands to identify the most active system. Gradually decrease catalyst loading to the minimum effective level. | Reduce cost and minimize residual palladium in the final product. beilstein-journals.org |

| Temperature | Optimize for the lowest possible temperature that provides a reasonable reaction rate. | Minimize side reactions and energy consumption. |

| Solvent | Test a range of solvents and solvent mixtures, including aqueous systems with surfactants. | Improve solubility, catalyst performance, and process safety. acs.org |

| Base | Screen various inorganic and organic bases. | Optimize catalyst activation and reaction kinetics. |

| Concentration | Gradually increase the concentration of reactants. | Improve throughput and reactor efficiency. |

| Agitation | Ensure efficient mixing, especially in heterogeneous reaction mixtures. | Improve mass transfer and reaction rates. |

| Purification | Develop a robust crystallization or column chromatography method. | Ensure high purity of the final product on a larger scale. |

By systematically addressing these parameters, a synthetic route for this compound can be optimized for reliable and efficient research-scale production, providing sufficient material for further chemical and biological investigations.

Chemical Reactivity and Derivatization of 4 Fluoro 3 Methoxymethyl Benzonitrile

Transformations of the Nitrile Group (–C≡N)

The electron-withdrawing nature and the triple bond of the nitrile group make it a versatile handle for numerous chemical transformations. It can be converted into other important functional groups such as carboxylic acids and amines, or it can participate in cycloaddition reactions to form heterocyclic systems.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental transformation that yields carboxylic acids. This reaction can be performed under either acidic or basic conditions, typically requiring heat.

Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxamide intermediate after a series of proton transfers. This amide is then further hydrolyzed to the corresponding carboxylate salt. Subsequent acidification of the reaction mixture liberates the free carboxylic acid. For 4-Fluoro-3-(methoxymethyl)benzonitrile, this reaction would yield 4-fluoro-3-(methoxymethyl)benzoic acid .

In an acidic environment, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for the nucleophilic attack by water. An amide intermediate is also formed in this pathway, which is then hydrolyzed to the carboxylic acid.

Table 1: Hydrolysis of this compound

| Reactant | Product | Reagents and Conditions |

|---|---|---|

| This compound | 4-Fluoro-3-(methoxymethyl)benzoic acid | aq. NaOH, heat; then aq. HCl |

This table represents generalized conditions for nitrile hydrolysis.

Reduction to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, providing a key synthetic route to benzylamine (B48309) derivatives. A variety of reducing agents can accomplish this transformation. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often preferred.

A notable method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid catalyst, such as indium(III) chloride (InCl₃). researchgate.net This system generates reactive hydride species in situ that can efficiently reduce aromatic nitriles to their corresponding primary amines in high yields under mild conditions. researchgate.net The reduction of this compound with this method would produce (4-fluoro-3-(methoxymethyl)phenyl)methanamine .

Table 2: Reduction of this compound

| Reactant | Product | Reagents and Conditions |

|---|

This table is based on a general method for the reduction of aromatic nitriles. researchgate.net

Cycloaddition Reactions (e.g., to form heterocyclic systems)

The nitrile group can participate as a dipolarophile in cycloaddition reactions to construct five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), which activates the nitrile towards the addition of the azide (B81097) nucleophile. organic-chemistry.orgresearchgate.net

The reaction of this compound with sodium azide in the presence of a suitable catalyst would yield 5-(4-fluoro-3-(methoxymethyl)phenyl)-1H-tetrazole . Tetrazoles are considered bioisosteres of carboxylic acids and are important in medicinal chemistry. orgsyn.org

Table 3: Cycloaddition Reaction of this compound

| Reactant | Reagent | Product | Reagents and Conditions |

|---|

This table outlines a general procedure for the synthesis of tetrazoles from nitriles. organic-chemistry.orgresearchgate.net

Reactions Involving the Methoxymethyl Group (–CH₂OCH₃)

The methoxymethyl (MOM) ether serves as a protecting group for the benzylic alcohol. Its reactivity is centered on the ether linkages, which can be cleaved under specific conditions, and the benzylic methylene (B1212753) bridge, which is susceptible to oxidation.

Selective Cleavage and Interconversion of Methoxymethyl Ethers

The MOM ether can be selectively cleaved to reveal the parent alcohol, a crucial step in many multi-step syntheses. This deprotection is typically achieved under acidic conditions. google.com A range of Lewis and Brønsted acids can be employed for this purpose. google.com For instance, treatment with acids like hydrochloric acid or with Lewis acids such as bismuth trichloride (B1173362) (BiCl₃) can effectively remove the MOM group to yield 4-fluoro-3-(hydroxymethyl)benzonitrile (B1438225) . umn.edu

The choice of reagent and conditions allows for selective cleavage in the presence of other acid-sensitive groups if the reactivity is carefully controlled.

Table 4: Cleavage of the Methoxymethyl Ether

| Reactant | Product | Reagents and Conditions |

|---|

This table presents general methods for the deprotection of MOM ethers.

Oxidation Reactions of the Methylene Bridge

The benzylic methylene (–CH₂–) of the methoxymethyl group is activated towards oxidation. Under controlled conditions, this position can be oxidized to an aldehyde or further to a carboxylic acid. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent commonly used for the oxidation of benzylic alcohols to aldehydes. commonorganicchemistry.comyoutube.commychemblog.com It has also been shown to oxidize benzylic ethers. acs.org

The oxidation of the methylene bridge in this compound would be expected to yield 4-fluoro-3-formylbenzonitrile or, with a stronger oxidant, the corresponding carboxylic acid, 4-fluoro-3-carboxybenzonitrile . The reaction conditions would need to be carefully controlled to achieve the desired product and avoid over-oxidation or reaction at other sites on the molecule.

Table 5: Potential Oxidation of the Methoxymethyl Group

| Reactant | Product | Reagents and Conditions |

|---|

This table is based on the known reactivity of manganese dioxide with benzylic ethers. acs.org

Substitution Reactions on the Methyl Group

The methoxymethyl group provides a site for substitution reactions, primarily through the activation of the benzylic position. A key strategy to functionalize this position involves the conversion of the methoxy (B1213986) group into a better leaving group, such as a halide. For instance, the related compound, 4-(bromomethyl)-3-fluorobenzonitrile, serves as a versatile intermediate. nih.gov The synthesis of this bromo-derivative can be achieved from the corresponding methyl-substituted benzonitrile (B105546) via free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). rsc.org

Once the bromomethyl derivative is obtained, it becomes susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Table 1: Examples of Nucleophilic Substitution Reactions on 4-(bromomethyl)-3-fluorobenzonitrile

| Nucleophile | Reagent Example | Product |

| Hydroxide | KOH (aq) | 3-Fluoro-4-(hydroxymethyl)benzonitrile sigmaaldrich.com |

| Cyanide | NaCN | 4-(Cyanomethyl)-3-fluorobenzonitrile |

| Azide | NaN₃ | 4-(Azidomethyl)-3-fluorobenzonitrile |

| Amines | R₂NH | 4-((Dialkylamino)methyl)-3-fluorobenzonitrile |

| Thiolates | NaSR | 4-((Alkylthio)methyl)-3-fluorobenzonitrile |

These reactions typically proceed via an SN2 mechanism, leading to a variety of derivatives with modified side-chains, which can be pivotal for developing new chemical entities in medicinal chemistry and materials science.

Aromatic Ring Modifications and Functional Group Interconversions

The aromatic ring of this compound is subject to modifications, primarily through nucleophilic and electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the combined electronic effects of the existing substituents.

Halogen Exchange and Introduction of Diverse Substituents

The fluorine atom on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This reaction is facilitated by the presence of the electron-withdrawing nitrile group para to the fluorine, which stabilizes the intermediate Meisenheimer complex.

Halogen exchange, a common strategy in the synthesis of fluorinated aromatics, can also be envisioned in reverse, where the fluorine is replaced by other halogens or functional groups. For instance, treatment with other halide sources under specific conditions could lead to the corresponding chloro-, bromo-, or iodo-derivatives. The reactivity order for leaving groups in nucleophilic aromatic substitution on similar halo-benzonitrile derivatives has been observed as F >> Br > Cl >>> I. nih.gov

Furthermore, other strong nucleophiles can displace the fluorine atom.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | NaOR | 4-Alkoxy-3-(methoxymethyl)benzonitrile |

| Amine | R₂NH | 4-(Dialkylamino)-3-(methoxymethyl)benzonitrile |

| Thiolate | NaSR | 4-(Alkylthio)-3-(methoxymethyl)benzonitrile |

These substitutions allow for the introduction of a diverse range of functionalities, significantly expanding the chemical space accessible from this starting material. The reaction conditions, such as the choice of solvent (e.g., DMSO, DMF) and temperature, are crucial for the success of these transformations. mdpi.com

Regioselective Functionalization of the Fluorobenzene (B45895) Moiety

Electrophilic aromatic substitution on the benzonitrile ring is challenging due to the strong deactivating nature of the nitrile group. However, the activating effect of the methoxymethyl group and the ortho-, para-directing influence of the fluorine atom can guide the regioselectivity of such reactions.

The fluorine atom directs incoming electrophiles to the ortho and para positions relative to it. The methoxymethyl group is also an ortho-, para-director. The nitrile group is a meta-director. Considering the positions on the ring:

Position 2 is ortho to the methoxymethyl group and meta to the fluorine and nitrile groups.

Position 5 is ortho to the fluorine and meta to the methoxymethyl and nitrile groups.

Position 6 is para to the methoxymethyl group and ortho to the nitrile group, and is sterically hindered.

Therefore, electrophilic attack is most likely to occur at the position ortho to the fluorine atom (position 5), which is also meta to the deactivating nitrile group.

Table 3: Predicted Regioselective Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent Example | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Fluoro-5-nitro-3-(methoxymethyl)benzonitrile |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-4-fluoro-3-(methoxymethyl)benzonitrile |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-4-fluoro-3-(methoxymethyl)benzonitrile |

Role As a Building Block in Complex Molecular Architectures and Advanced Intermediate Synthesis

Application in Pharmaceutical and Medicinal Chemistry Research

In the realm of drug discovery and development, 4-Fluoro-3-(methoxymethyl)benzonitrile serves as a versatile scaffold. Its distinct functional groups—the nitrile, the fluorine atom, and the methoxymethyl side chain—offer chemists a platform for creating diverse and complex molecular structures with potential therapeutic applications.

Precursor for Novel Pharmacologically Active Scaffolds

The structure of this compound is foundational for the synthesis of new pharmacologically active frameworks. The nitrile group is a versatile functional handle that can be transformed into various other groups, such as amines or carboxylic acids, which are common in bioactive molecules. The fluorine atom can enhance the metabolic stability and binding affinity of a potential drug molecule. This makes the compound a valuable starting material in medicinal chemistry programs aimed at developing new therapeutic agents.

Intermediate in the Design of Enzyme Inhibitors

The design of specific enzyme inhibitors is a cornerstone of modern drug development. Fluorine-containing compounds are increasingly utilized in this area due to fluorine's ability to modulate the electronic properties of a molecule and form strong bonds with target proteins. The benzonitrile (B105546) moiety itself is a key structural feature in various enzyme inhibitors. Consequently, this compound represents a valuable intermediate for synthesizing novel enzyme inhibitors, where its specific substitution pattern can be exploited to achieve high potency and selectivity.

Contribution to Ligand Design for Receptor Interaction Studies

Understanding the interactions between a ligand (a potential drug) and its biological receptor is crucial for rational drug design. The distinct electronic and steric properties of this compound make it a useful component in the design of ligands for such studies. The fluorine atom can participate in specific interactions with receptor pockets, while the methoxymethyl and nitrile groups provide opportunities for hydrogen bonding and other polar interactions. By incorporating this building block, chemists can systematically probe the structure-activity relationships of a ligand series to optimize receptor binding.

Synthesis of Heterocyclic Ring Systems (e.g., quinazolines, isoxazoles)

Heterocyclic compounds form the core of a vast number of pharmaceuticals. Benzonitriles are common precursors for the synthesis of various nitrogen-containing heterocycles.

Quinazolines: These bicyclic aromatic compounds are present in numerous clinically used drugs. The synthesis of a quinazoline (B50416) ring often involves the cyclization of an anthranilic acid derivative or a related compound. A substituted benzonitrile like this compound can be chemically modified and used as a key precursor in multi-step syntheses to generate novel, substituted quinazolines with potential biological activity.

Isoxazoles: The isoxazole (B147169) ring is another important scaffold in medicinal chemistry. A primary method for its synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. The nitrile group of this compound can be converted into a nitrile oxide, which can then be reacted with a suitable dipolarophile to construct a specifically substituted isoxazole ring.

Utilization in Agrochemical Research and Development

The introduction of fluorine atoms into active ingredients has been a highly successful strategy in the development of modern agrochemicals, leading to products with improved efficacy, selectivity, and environmental profiles. As a fluorinated building block, this compound holds significant potential in this sector.

Contribution to Materials Science Research

Benzonitrile derivatives are recognized for their utility as building blocks in materials science due to the strong electron-withdrawing nature of the cyano group. This property is frequently exploited in the design of advanced materials with specific electronic and photophysical characteristics. However, a detailed review of scientific literature reveals a lack of specific research focused on this compound for the applications outlined below.

Precursor for Specialty Polymers and Resins with Tunable Properties

There is no specific information available in the surveyed literature detailing the use of this compound as a precursor for specialty polymers or resins. While fluorinated benzonitriles in general can be used to impart desirable properties like thermal stability and chemical resistance to polymers, dedicated research on this particular compound's role in polymer chemistry has not been identified.

Development of Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs)

The development of materials for Organic Light-Emitting Diodes (OLEDs) is an active area of research, with a focus on efficient emitters. Benzonitrile derivatives are frequently used as the electron-accepting core in the design of Thermally Activated Delayed Fluorescence (TADF) molecules, which can theoretically enable 100% internal quantum efficiency in OLEDs. bohrium.comrsc.org These molecules typically feature a donor-acceptor structure to facilitate the necessary electronic transitions. bohrium.comrsc.org

Despite the general relevance of the benzonitrile scaffold in this field, comprehensive searches did not yield studies where this compound was specifically synthesized or investigated as a TADF emitter. rsc.orgresearchgate.net Research in this area tends to focus on other substitution patterns on the benzonitrile core to achieve desired photophysical properties. mdpi.com

Research into Mechanofluorochromic Luminescence (MCL) Properties

Mechanofluorochromic luminescence (MCL) refers to the change in the color of fluorescent light emitted by a substance when it is subjected to mechanical stress, such as grinding or shearing. This property is of interest for applications in sensors and memory devices. Some donor-acceptor fluorinated benzonitrile compounds have been shown to exhibit MCL properties. rsc.org These changes are often linked to alterations in the solid-state molecular packing under mechanical force. rsc.org However, there is no available research in the scientific literature that specifically investigates or reports on the mechanofluorochromic luminescence properties of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Structure Reactivity/property Relationship Studies

Theoretical Investigations of Electronic Structure and Reactivity Profiles

The electronic landscape of 4-Fluoro-3-(methoxymethyl)benzonitrile is primarily dictated by the interplay of its three functional groups: the electron-withdrawing cyano (-CN) and fluoro (-F) groups, and the somewhat ambivalent methoxymethyl (-CH₂OCH₃) group, all attached to a benzene (B151609) ring.

Computational methods like Density Functional Theory (DFT) are instrumental in mapping this landscape. DFT calculations, often employing basis sets such as 6-311+G(d,p), can be used to optimize the molecular geometry and calculate key electronic descriptors. derpharmachemica.com For analogous substituted benzonitriles, such calculations reveal the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uanih.gov

The cyano group, with its strong negative inductive (-I) and resonance (-M) effects, acts as a powerful electron sink, significantly lowering the energy of the LUMO. The fluorine atom, being the most electronegative element, exerts a very strong -I effect but a weaker positive resonance (+M) effect. mdpi.com In the para position relative to the methoxymethyl group and meta to the cyano group, fluorine's primary influence is strong electron withdrawal via the sigma framework. The methoxymethyl group at the 3-position is primarily a weak sigma-donor.

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the combined electron-withdrawing nature of the cyano and fluoro groups is expected to result in a relatively low-lying LUMO, making the molecule susceptible to nucleophilic attack. The distribution of these orbitals is also key; the LUMO is anticipated to have significant density on the nitrile carbon and the aromatic ring carbons, particularly those ortho and para to the cyano group.

Table 1: Predicted Electronic Properties of this compound (Comparative) (Note: Values are illustrative, based on trends from related substituted benzonitriles and not from direct calculation on the target molecule.)

| Descriptor | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| HOMO Energy | Low to Moderate | Influenced by electron-withdrawing groups. nih.gov |

| LUMO Energy | Low | Lowered significantly by -CN and -F groups. nih.gov |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability and reactivity. |

| Dipole Moment | High | Due to strongly polar -CN and C-F bonds. |

| Mulliken Charges | Negative charge on N (nitrile) and F; Positive charge on nitrile C and C-F carbon. | Consistent with DFT studies on similar fluorinated and nitrated benzonitriles. dntb.gov.ua |

Prediction of Reaction Pathways and Regioselectivity

The electronic structure directly informs the prediction of reaction pathways. For this compound, several reaction types can be postulated:

Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom is activated towards displacement by nucleophiles due to the strong electron-withdrawing effect of the para-cyano group. This is a common reaction for activated fluoroaromatics. researchgate.netresearchgate.net The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction would be enhanced by strong nucleophiles.

Reactions at the Nitrile Group: The nitrile group itself is a versatile functional handle. It can undergo:

Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.

Reduction: Reduction to a primary amine using reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis.

Electrophilic Aromatic Substitution (SEAr): This is generally disfavored due to the deactivating nature of the cyano and fluoro groups. Any electrophilic attack would be directed to the positions most activated (or least deactivated) by the collective substituents. The methoxymethyl group is a weak ortho, para-director, while the fluorine is a deactivating ortho, para-director and the nitrile is a strong meta-director. The position ortho to the methoxymethyl group (position 2) is the most likely, albeit challenging, site for electrophilic attack.

Regioselectivity in nucleophilic aromatic substitution is quite clear: the fluorine atom at position 4 is the only viable leaving group, being strongly activated by the para-cyano group. In electrophilic substitutions, the directing effects of the substituents would compete, with the outcome being highly dependent on reaction conditions.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Synthetic Optimization

QSRR studies establish a mathematical correlation between a molecule's structural features (descriptors) and its chemical reactivity. researchgate.netchromatographyonline.com For a molecule like this compound, a QSRR model could be developed to optimize its synthesis or predict its reactivity in a class of reactions.

For instance, in the context of nucleophilic aromatic substitution, a QSRR model could predict the reaction rate based on descriptors for a series of related substrates. Key descriptors might include:

Electronic Descriptors: Hammett constants (σ) for different substituents, calculated atomic charges (e.g., on the carbon bearing the fluorine), and LUMO energy. nih.gov

Steric Descriptors: Sterimol parameters or van der Waals volumes of the substituents. cmu.edu

Topological Descriptors: Molecular connectivity indices.

A hypothetical QSRR equation for predicting the rate constant (log k) of a reaction might look like:

log k = c₀ + c₁σ + c₂E(LUMO) + c₃Vw

Where c represents coefficients determined by regression analysis, σ is the Hammett parameter, E(LUMO) is the LUMO energy, and Vw is the van der Waals volume. chromatographyonline.com Such models are powerful for systematically fine-tuning a reaction by modifying substituents to achieve a desired reactivity profile without needing to synthesize and test every possible variant.

Structure-Property Relationship (SPR) Studies for Material Applications

SPR studies connect a molecule's structure to its physical or bulk properties, which is crucial for designing new materials. researchgate.net The unique combination of a polar nitrile, a highly electronegative fluorine atom, and a flexible methoxymethyl group gives this compound potential relevance in materials science, for example, as a component in liquid crystals or functional polymers.

The fluorine atom profoundly impacts the molecule's properties.

Steric Effects: While fluorine has a van der Waals radius similar to hydrogen, its substitution can lead to distinct packing in the solid state. It can participate in non-covalent interactions such as C-H···F and C-F···π interactions, which can direct crystal packing and influence material properties like melting point and solubility. researchgate.netmdpi.com

The methoxymethyl group introduces conformational flexibility that is absent in a simple methoxy (B1213986) group.

Molecular Conformation: The C(aryl)-CH₂-O-CH₃ linkage has multiple rotatable bonds. The preferred conformation will be a balance between steric hindrance and electronic interactions. Computational studies on similar systems, like anisole (B1667542) and its derivatives, show that methoxy groups often prefer a planar conformation with the benzene ring to maximize π-conjugation. researchgate.netcolostate.edu However, the additional methylene (B1212753) spacer in the methoxymethyl group decouples the oxygen's lone pairs from the aromatic π-system, and the group's conformation will be primarily determined by steric factors and its ability to act as a hydrogen bond acceptor. rsc.org

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Comprehensive Structure Elucidation

Spectroscopic methods are indispensable for elucidating the detailed molecular architecture of 4-Fluoro-3-(methoxymethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methoxymethyl group, and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine and methoxymethyl substituents, providing crucial information about their positions on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, including the aromatic carbons, the nitrile carbon, and the carbons of the methoxymethyl group. The carbon-fluorine coupling constants would be particularly informative for assigning the fluorinated aromatic carbon and its neighbors.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for studying fluorinated compounds. It would show a signal for the single fluorine atom, and its chemical shift would be characteristic of its electronic environment on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule. For this compound (C₉H₈FNO), HRMS would provide a precise mass measurement, confirming its molecular formula.

Predicted mass spectrometry data for various adducts of this compound can be calculated and are presented in the table below. These predictions are based on the compound's molecular formula and are invaluable for identifying the compound in complex mixtures. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 166.06627 | 129.5 |

| [M+Na]⁺ | 188.04821 | 140.8 |

| [M-H]⁻ | 164.05171 | 132.1 |

| [M+NH₄]⁺ | 183.09281 | 148.6 |

| [M+K]⁺ | 204.02215 | 138.0 |

Fragmentation analysis within the mass spectrometer would yield further structural information by breaking the molecule into characteristic smaller fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include the C≡N stretch of the nitrile group (typically around 2230-2210 cm⁻¹), C-F stretching vibrations, C-O stretching of the ether linkage, and various C-H and aromatic C=C stretching and bending vibrations. While experimental IR spectra for the target compound are not available, data for the closely related 4-Fluoro-3-methoxybenzonitrile shows characteristic peaks that can be used for comparative purposes. nih.gov

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would reveal the electronic transitions within the molecule. Benzonitrile (B105546) and its derivatives generally exhibit absorption maxima in the ultraviolet region, arising from π→π* transitions of the aromatic system. The substitution pattern on the benzene ring influences the exact position and intensity of these absorptions.

Chromatographic Methods for Purity Assessment and Isolation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for separating and quantifying this compound.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC can be used to separate volatile compounds and provide mass spectra for identification. The retention time of this compound in a GC system would be dependent on its volatility and the type of stationary phase used in the column.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for analyzing the purity of this compound. The retention time and peak purity can be monitored using a UV detector.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The choice of eluent (a mixture of solvents) would be optimized to achieve good separation between the starting materials, intermediates, and the final product on the TLC plate, which is typically coated with silica (B1680970) gel. Visualization of the spots can be achieved under UV light.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state.

As of the latest available scientific literature, there are no published X-ray crystal structures for this compound. While the compound is known and commercially available, its detailed solid-state architecture has not been elucidated and deposited in crystallographic databases. Such a study, were it to be conducted, would provide valuable data on bond lengths, bond angles, and potential polymorphic forms, offering deeper insight into its physical properties.

Should X-ray quality crystals of this compound be grown, the resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Empirical Formula | C₉H₈FNO |

| Formula Weight | 165.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 825.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.329 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental crystallographic data has been publicly reported.

Application in Analytical Standards and Method Development for Related Compounds

In analytical chemistry, a well-characterized compound can serve as a reference standard for the development and validation of new analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods are crucial for quantifying the compound or its related impurities in various matrices.

Currently, there is no specific documentation in scientific or regulatory literature detailing the use of this compound as a certified reference standard. Its structural similarity to other fluorinated benzonitrile derivatives suggests it could potentially be used in the development of analytical methods for a class of related compounds. For instance, it could serve as an internal standard or a component in a resolution test mixture for chromatographic methods aimed at separating structurally similar isomers or analogs. However, without published applications, its role in this capacity remains theoretical.

The development of an analytical method using this compound as a standard would involve assessing parameters such as linearity, accuracy, precision, and specificity, contributing to robust quality control in the synthesis and use of related chemical entities.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 4-Fluoro-3-(methoxymethyl)benzonitrile, future research is anticipated to move beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste. The focus will likely shift towards greener and more sustainable alternatives.

One promising avenue is the exploration of catalytic C-H activation and functionalization. This approach could enable the direct introduction of the methoxymethyl or nitrile groups onto a fluorinated benzene (B151609) precursor, thereby reducing the number of synthetic steps and improving atom economy. Additionally, the use of non-precious metal catalysts for such transformations is a key area of interest.

Furthermore, inspiration can be drawn from the green synthesis of other benzonitriles, such as the use of ionic liquids as recyclable reaction media and catalysts. researchgate.net These methods can potentially minimize the use of volatile organic solvents and simplify product purification. Research into enzymatic or chemo-enzymatic routes could also provide highly selective and sustainable pathways to this compound and its derivatives.

A related area of development is the synthesis of similar structured compounds, such as 3-fluoro-4-trifluoromethyl benzonitrile (B105546), which can be prepared from ortho-fluoro benzotrifluoride (B45747) through a sequence of nitration, reduction, bromination, diazotization, and substitution reactions. google.com Adapting and refining such multi-step syntheses to be more sustainable for this compound will be a significant research focus.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. youtube.com For the synthesis of this compound, these technologies hold considerable promise.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. youtube.com Given that many reactions involving fluorinated compounds can be highly energetic, the small reaction volumes inherent to flow reactors significantly improve safety. youtube.com Future research will likely focus on developing robust flow protocols for the key synthetic steps involved in the production of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to further streamline the process. researchgate.net

Automated synthesis platforms, which can perform multiple reaction steps and purifications without manual intervention, are becoming increasingly important in drug discovery and materials science. youtube.comillinois.edu The development of automated synthesis routes for this compound would enable the rapid generation of a library of derivatives for screening in various applications. This could accelerate the discovery of new functional materials and biologically active compounds.

Development of Advanced Functional Materials with Enhanced Performance

The presence of fluorine in a molecule can impart unique properties, such as high thermal stability, chemical resistance, and low surface energy. nih.gov These characteristics make fluorinated compounds valuable components in advanced functional materials. This compound, with its combination of a fluoro group and a polar nitrile group, is a promising building block for such materials.

One area of exploration is the incorporation of this compound into high-performance polymers. Fluorinated polymers often exhibit excellent thermal and chemical stability. nih.gov The nitrile group of this compound can participate in polymerization reactions or be chemically modified to introduce cross-linking sites, leading to the formation of robust polymer networks. researchgate.net Research is anticipated in the development of new polyarylethernitriles or similar polymers incorporating this monomer, targeting applications in electronics, aerospace, and protective coatings. For instance, a related compound, 4-Fluoro-3-(trifluoromethyl)benzonitrile, is already utilized in the development of advanced polymers and coatings. chemimpex.com

Furthermore, the unique properties of fluorinated polymers, such as hydrophobicity, can be harnessed. rsc.org The development of depolymerizable semi-fluorinated polymers offers a route to sustainable functional materials with a circular economy in mind. rsc.org The incorporation of this compound into such polymer systems could lead to materials with tunable properties and enhanced recyclability.

Role in Emerging Biological Probes and Chemical Biology Tools Research

Fluorinated molecules are playing an increasingly important role in chemical biology and medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The nitrile group can also be a key pharmacophore or a synthetic handle for further functionalization.

This compound is a potential scaffold for the development of novel biological probes. For example, other fluorinated benzonitriles have been successfully developed as PET (Positron Emission Tomography) radiotracers for imaging specific receptors in the brain. nih.gov The fluorine atom provides a site for the introduction of the positron-emitting isotope fluorine-18. The methoxymethyl and nitrile groups can be modified to tune the molecule's affinity and selectivity for a biological target.

Moreover, benzonitrile derivatives have been investigated as components of microtubule-destabilizing agents for cancer therapy. nih.govresearchgate.net The structural features of this compound make it an interesting candidate for the design of new anticancer agents. Future research will likely involve the synthesis and biological evaluation of a library of compounds derived from this scaffold.

The development of chemical probes is crucial for understanding complex biological processes. sigmaaldrich.com Sulfonyl fluoride (B91410) probes, for instance, have been used to study protein function. rsc.org The versatile chemistry of the nitrile group in this compound allows for its conversion into various functionalities, making it a valuable starting material for the synthesis of diverse chemical biology tools.

Investigation into Photocatalytic and Electrocatalytic Applications

Photocatalysis and electrocatalysis are powerful tools for driving chemical transformations under mild conditions. The electronic properties of the benzonitrile core, modified by the electron-withdrawing fluorine atom and the methoxymethyl group, make this compound an interesting substrate for such reactions.

Research on the photocatalytic degradation of benzonitrile itself has shown that it can be mineralized using titanium dioxide (TiO2) as a photocatalyst. researchgate.net The photocatalytic reduction of benzonitrile to benzylamine (B48309) has also been demonstrated. rsc.org These studies provide a foundation for investigating the photocatalytic behavior of this compound. Future work could explore its degradation for environmental remediation purposes or its transformation into valuable chemical products. For instance, the photocatalytic transformation of benzotriazole (B28993) derivatives has been shown to be an effective abatement method. mdpi.com

The nitrile group can also be a target for electrocatalytic reduction. This could provide a green and efficient method for synthesizing the corresponding benzylamine derivative, which is a valuable building block in pharmaceuticals and agrochemicals. The influence of the fluoro and methoxymethyl substituents on the reduction potential and selectivity will be a key aspect of such investigations.

Furthermore, the compound itself or its derivatives could potentially act as photosensitizers or electrocatalysts. The aromatic system and the presence of heteroatoms could allow for the absorption of light and participation in electron transfer processes, which are central to photocatalysis.

Q & A

Q. What spectroscopic methods are optimal for characterizing 4-Fluoro-3-(methoxymethyl)benzonitrile, and how should data be interpreted?

To ensure accurate structural elucidation:

- FT-IR : Identify functional groups (e.g., nitrile stretch ~2220 cm⁻¹, C-F stretch ~1250 cm⁻¹).

- NMR : Use , , and NMR to resolve substituent positions. For example, the methoxymethyl group shows a triplet in NMR (~3.4 ppm) and a distinct signal (~60 ppm).

- UV-Vis : Confirm electronic transitions influenced by the electron-withdrawing nitrile and fluorine groups.

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT for optimized geometry and vibrational frequencies) to resolve ambiguities .

Q. How should a synthesis protocol for this compound be designed to ensure functional group compatibility?

- Substrate protection : Use orthogonal protecting groups (e.g., silyl ethers for hydroxyl intermediates) to prevent side reactions.

- Stepwise functionalization : Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF in DMF) before methoxymethylation to avoid dehalogenation.

- Work-up : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts like unreacted starting materials or dehalogenated derivatives .

Q. What handling and storage precautions are critical for maintaining the stability of this compound?

- Storage : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group.

- Moisture control : Use molecular sieves (3Å) in storage containers to adsorb residual moisture.

- Safety : Wear nitrile gloves and safety goggles; avoid inhalation due to potential respiratory irritation .

Advanced Research Questions

Q. How can computational methods predict solvent interactions and surface adsorption behavior?

- Molecular Dynamics (MD) : Simulate bulk solvent properties (e.g., dipole moment, surface tension) and orientation at liquid interfaces. For example, benzonitrile derivatives exhibit strong adsorption on metal surfaces (Ag, Au) due to π-stacking interactions.

- Free Energy Calculations : Use umbrella sampling or metadynamics to estimate solvation free energy in mixed solvents (e.g., acetonitrile/water) .

Q. How to resolve contradictions in NMR data for derivatives (e.g., unexpected splitting or shifts)?

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in methoxymethyl groups).

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.

- Isotopic Labeling : Introduce or labels to track specific protons/carbons in complex spectra .

Q. What strategies evaluate antimicrobial activity and establish structure-activity relationships (SAR)?

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- SAR Analysis : Modify substituents (e.g., replacing methoxymethyl with trifluoromethyl) and correlate changes with activity. For example, fluorine enhances membrane permeability, while bulky groups reduce efficacy .

Q. How to isolate reactive intermediates like acid chlorides during synthesis?

- Low-Temperature Quenching : Add intermediates to cold (−78°C) aqueous NaHCO₃ to stabilize acid chlorides.

- In Situ Trapping : Use Weinreb ketone synthesis to bypass isolation of unstable intermediates (e.g., via amide formation) .

Q. How can molecular docking elucidate interactions with biological targets (e.g., enzymes)?

- Target Preparation : Retrieve protein structures (PDB ID) and optimize protonation states (e.g., using AutoDockTools).

- Docking Parameters : Set grid boxes around active sites and use Lamarckian genetic algorithms for conformational sampling.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine binding hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.